molecular formula C10H9BrN4S B2977392 4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine CAS No. 848207-44-3

4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine

Cat. No. B2977392
CAS RN: 848207-44-3
M. Wt: 297.17
InChI Key: RVVJHFFASPAHCO-UHFFFAOYSA-N
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Description

The compound “4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves treating Schiff’s bases, obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of sodium . The reaction mixture is stirred for 14 hours at room temperature, and then diluted with dry ether .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Anticancer Activity

The triazolothiadiazine scaffold has been investigated for its potential in cancer therapy. Derivatives of this class have shown promise in targeting various cancer cell lines. For instance, certain molecules synthesized from this core structure have demonstrated cytotoxic activity against breast cancer cell lines . The ability to interact with cancer cell receptors and disrupt cell proliferation makes these compounds valuable in the design of new anticancer drugs.

Antimicrobial Properties

Compounds derived from triazolothiadiazine have been evaluated for their antimicrobial efficacy. They have been found to possess significant activity against urease-positive microorganisms . This is particularly important in the treatment of infections caused by bacteria that utilize urease for pathogenesis.

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives make them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from pain and inflammation .

Antioxidant Potential

These derivatives also exhibit antioxidant properties, which are crucial in preventing oxidative stress-related damage at the cellular level. By reducing or eliminating free radicals, these compounds can protect cells and potentially prevent various diseases .

Antiviral Applications

The structural features of triazolothiadiazine derivatives allow them to act as antiviral agents. Their interaction with viral enzymes or proteins can inhibit the replication of viruses, offering a pathway to develop new antiviral drugs .

Enzyme Inhibition

A wide range of enzyme inhibitory activities has been attributed to triazolothiadiazine derivatives. They have been studied as carbonic anhydrase inhibitors, cholinesterase inhibitors, and more . These properties are valuable in the treatment of diseases where enzyme dysregulation plays a significant role.

Antitubercular Agents

The fight against tuberculosis has led to the exploration of triazolothiadiazine derivatives as potential antitubercular agents. Their ability to inhibit the growth of Mycobacterium tuberculosis makes them a focus of research in this field .

Pharmacokinetic and Molecular Modeling Studies

In silico pharmacokinetic and molecular modeling studies have been conducted on these derivatives to predict their behavior in biological systems. Such studies are essential for understanding the drug-like properties and optimizing the compounds for better efficacy and safety .

Future Directions

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives include the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The review article hopes that it will be of help to researchers engaged in this development .

properties

IUPAC Name

6-(bromomethyl)-3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4S/c11-5-8-6-15-9(13-14-10(15)16-8)7-1-3-12-4-2-7/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVJHFFASPAHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NN=C(N21)C3=CC=NC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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